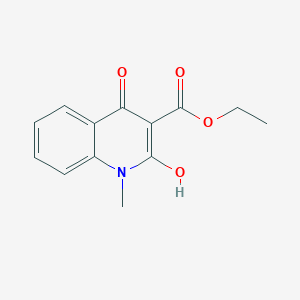

ethyl 2-hydroxy-1-methyl-4-oxoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-hydroxy-1-methyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(17)10-11(15)8-6-4-5-7-9(8)14(2)12(10)16/h4-7,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVCHLZYQSYGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC=CC=C2C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N(C2=CC=CC=C2C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxy-1-methyl-4-oxoquinoline-3-carboxylate involves the reaction of 2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrole-3-carbaldehyde with 3-phenyl-2,4-thiazolidinedione under specific conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of ethyl 2-hydroxy-1-methyl-4-oxoquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: ethyl 2-hydroxy-1-methyl-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazolidinedione ring to its corresponding dihydro derivatives.

Substitution: The pyrrole and thiazolidinedione rings can undergo substitution reactions with electrophiles and nucleophiles

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols are used

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

ethyl 2-hydroxy-1-methyl-4-oxoquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study β-catenin-responsive transcription and its inhibition.

Biology: Investigates the role of the Wnt/β-catenin pathway in cell signaling and development.

Medicine: Explores potential therapeutic applications in cancer treatment, particularly in reducing cell proliferation and tumor growth in colon cancer cells.

Industry: Utilized in the development of new drugs targeting the Wnt/β-catenin pathway

Mechanism of Action

ethyl 2-hydroxy-1-methyl-4-oxoquinoline-3-carboxylate exerts its effects by inhibiting β-catenin-responsive transcription. It decreases the levels of Dishevelled protein and modulates the binding of T-cell factor to DNA. This disruption leads to a reduction in cell proliferation and tumor growth. The compound specifically targets the interaction between β-catenin and T-cell factor 4, causing cell cycle arrest in the G0/G1 phase .

Comparison with Similar Compounds

ICRT-3: Another β-catenin-responsive transcription inhibitor with a similar mechanism of action.

XAV939: Inhibits tankyrase, leading to the stabilization of axin and subsequent inhibition of β-catenin signaling.

PNU-74654: Disrupts the interaction between β-catenin and T-cell factor.

Uniqueness: ethyl 2-hydroxy-1-methyl-4-oxoquinoline-3-carboxylate is unique due to its potent inhibition of β-catenin-responsive transcription and its ability to decrease Dishevelled protein levels. This dual action makes it a valuable tool in studying the Wnt/β-catenin pathway and its role in cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.